molecular formula C21H18IN3O4 B5382860 {4-[(Z)-2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)ethenyl]-2-ethoxy-6-iodophenoxy}acetic acid

{4-[(Z)-2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)ethenyl]-2-ethoxy-6-iodophenoxy}acetic acid

Cat. No.: B5382860
M. Wt: 503.3 g/mol
InChI Key: ZYFKHDOKDDVKQL-AUWJEWJLSA-N
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Description

{4-[(Z)-2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)ethenyl]-2-ethoxy-6-iodophenoxy}acetic acid is a complex organic compound characterized by its unique structure, which includes a benzimidazole moiety, an ethoxy group, and an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(Z)-2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)ethenyl]-2-ethoxy-6-iodophenoxy}acetic acid typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the cyano and ethoxy groups. The iodination step is crucial and requires specific conditions to ensure the selective introduction of the iodine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

{4-[(Z)-2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)ethenyl]-2-ethoxy-6-iodophenoxy}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to different pharmacological properties.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

{4-[(Z)-2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)ethenyl]-2-ethoxy-6-iodophenoxy}acetic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical assays and drug discovery.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.

    Industry: It can be used in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism by which {4-[(Z)-2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)ethenyl]-2-ethoxy-6-iodophenoxy}acetic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety is known to bind to specific sites on proteins, potentially inhibiting or modulating their activity. The cyano and ethoxy groups may enhance the compound’s binding affinity and specificity, while the iodine atom can participate in halogen bonding, further stabilizing the interaction.

Properties

IUPAC Name

2-[4-[(Z)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]-2-ethoxy-6-iodophenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18IN3O4/c1-3-28-18-9-13(8-15(22)20(18)29-11-19(26)27)7-14(10-23)21-24-16-5-4-12(2)6-17(16)25-21/h4-9H,3,11H2,1-2H3,(H,24,25)(H,26,27)/b14-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYFKHDOKDDVKQL-AUWJEWJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C(C#N)C2=NC3=C(N2)C=C(C=C3)C)I)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C(/C#N)\C2=NC3=C(N2)C=C(C=C3)C)I)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18IN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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